Cas no 89838-23-3 (1,2-Benzenediol, 3-(10-heptadecenyl)-, (Z)-)

1,2-Benzenediol, 3-(10-heptadecenyl)-, (Z)-, is a substituted catechol derivative featuring a long-chain heptadecenyl group at the 3-position. This compound exhibits unique chemical properties due to the combination of a polar catechol moiety and a hydrophobic unsaturated aliphatic chain. The (Z)-configuration of the double bond influences its reactivity and intermolecular interactions. Potential applications include its use as an intermediate in organic synthesis, where its bifunctional structure allows for further derivatization. The catechol group offers chelating capabilities, while the aliphatic chain enhances solubility in nonpolar media. Its structural features may also lend utility in surface modification or as a precursor for specialty polymers.
1,2-Benzenediol, 3-(10-heptadecenyl)-, (Z)- structure
89838-23-3 structure
Product name:1,2-Benzenediol, 3-(10-heptadecenyl)-, (Z)-
CAS No:89838-23-3
MF:C23H38O2
Molecular Weight:346.546627521515
CID:587640
PubChem ID:14886146

1,2-Benzenediol, 3-(10-heptadecenyl)-, (Z)- 化学的及び物理的性質

名前と識別子

    • 1,2-Benzenediol, 3-(10-heptadecenyl)-, (Z)-
    • 3-[(10Z)-10-Heptadecen-1-yl]-1,2-benzenediol, >=95% (LC/MS-ELSD)
    • Compound NP-009002
    • AKOS040734128
    • 3-[(Z)-heptadec-10-enyl]benzene-1,2-diol
    • 89838-23-3
    • インチ: InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20-22(24)23(21)25/h7-8,17,19-20,24-25H,2-6,9-16,18H2,1H3/b8-7-
    • InChIKey: FNLMCNKPGGHKQL-FPLPWBNLSA-N
    • SMILES: CCCCCCC=CCCCCCCCCCC1=C(C(=CC=C1)O)O

計算された属性

  • 精确分子量: 346.287180451g/mol
  • 同位素质量: 346.287180451g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 25
  • 回転可能化学結合数: 15
  • 複雑さ: 313
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 40.5Ų
  • XLogP3: 9.2

1,2-Benzenediol, 3-(10-heptadecenyl)-, (Z)- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
SMB00237-1MG
3-[(10Z)-10-Heptadecen-1-yl]-1,2-benzenediol
89838-23-3 ≥95% (LC/MS-ELSD)
1MG
¥3971.07 2022-02-22

1,2-Benzenediol, 3-(10-heptadecenyl)-, (Z)- 関連文献

1,2-Benzenediol, 3-(10-heptadecenyl)-, (Z)-に関する追加情報

1,2-Benzenediol, 3-(10-heptadecenyl)-, (Z): A Comprehensive Overview of Its Chemical Properties and Emerging Applications

The compound with the CAS number 89838-23-3, known as 1,2-Benzenediol, 3-(10-heptadecenyl)-, (Z), represents a fascinating molecule with significant potential in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention due to its distinct chemical properties and promising applications in various scientific domains.

At the core of understanding this molecule lies its chemical structure. The presence of a benzene ring substituted with two hydroxyl groups at the 1 and 2 positions, coupled with a (Z)-configured 10-heptadecenyl side chain at the 3-position, imparts a complex interplay of physical and chemical characteristics. This structural configuration not only influences its solubility and reactivity but also opens up avenues for diverse biological interactions.

In recent years, the study of lipid-like molecules attached to aromatic rings has seen considerable growth. The incorporation of long-chain alkenes into aromatic structures has been explored for their potential in modulating biological pathways. Specifically, the (Z)-configuration of the heptadecene side chain plays a crucial role in determining the molecule's interactions with biological targets. This stereochemical feature has been found to influence binding affinities and metabolic stability, making it a critical factor in drug design.

One of the most intriguing aspects of 1,2-Benzenediol, 3-(10-heptadecenyl)-, (Z) is its potential as a bioactive molecule. Research has indicated that such compounds can interact with various cellular receptors and enzymes, leading to a range of pharmacological effects. For instance, studies have suggested that molecules with similar structural motifs may exhibit anti-inflammatory properties by modulating lipid signaling pathways. This has sparked interest in exploring its role in developing novel therapeutic agents for inflammatory disorders.

The synthesis of this compound presents unique challenges due to its complex structure. Advanced organic synthesis techniques are employed to achieve high yields and purity. The introduction of the (Z)-configured side chain requires precise control over reaction conditions to ensure stereochemical integrity. This aspect highlights the importance of cutting-edge synthetic methodologies in producing such specialized molecules for research purposes.

From a biochemical perspective, the hydroxyl groups on the benzene ring contribute to hydrogen bonding capabilities, enhancing interactions with polar biological molecules. Meanwhile, the long-chain alkene side chain can engage in hydrophobic interactions, influencing membrane permeability and cellular uptake. These dual properties make it an attractive candidate for drug delivery systems designed to enhance bioavailability and target specificity.

Recent advancements in computational chemistry have enabled more accurate predictions of the behavior of complex molecules like 1,2-Benzenediol, 3-(10-heptadecenyl)-, (Z). Molecular modeling studies have provided insights into its binding modes with potential targets, aiding in rational drug design. These computational approaches complement experimental efforts by allowing researchers to screen numerous derivatives efficiently before synthesizing them.

The pharmaceutical industry is increasingly interested in natural product-inspired molecules due to their diverse biological activities. Compounds derived from plant or microbial sources often exhibit unique structures that are difficult to synthesize artificially. While this particular molecule is not directly derived from natural sources, its structural inspiration from lipid-like compounds found in nature underscores its relevance in modern drug discovery.

In conclusion, 1,2-Benzenediol, 3-(10-heptadecenyl)-, (Z), identified by CAS number 89838-23-3, is a multifaceted compound with significant potential in chemical biology and pharmaceutical applications. Its unique structural features and stereochemical configuration make it an intriguing subject for further research. As scientific understanding advances, this molecule is likely to play a crucial role in developing novel therapeutic strategies and enhancing our knowledge of molecular interactions at the interface of chemistry and biology.

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